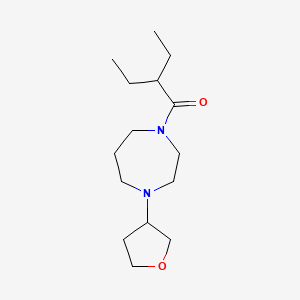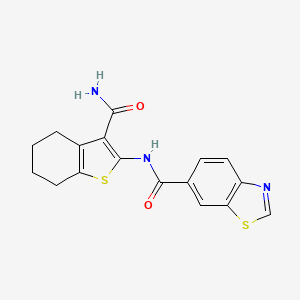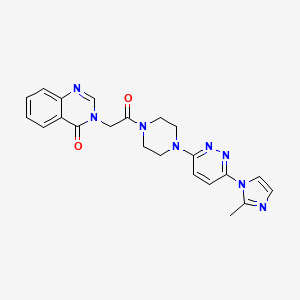![molecular formula C22H20BrN5O2 B2381373 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-22-7](/img/no-structure.png)
2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H20BrN5O2 and its molecular weight is 466.339. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activities
A study by Güzeldemirci and Küçükbasmacı (2010) synthesized compounds including 4-bromophenyl-imidazo derivatives and evaluated them for antimicrobial and antifungal activities. They used the microbroth dilution technique and found that some compounds exhibited promising activities against various microbes (Güzeldemirci & Küçükbasmacı, 2010).
Cytotoxicity and Anticancer Potential
Yoo et al. (1998) synthesized imidazo quinoxaline diones, related to 4-bromophenyl-imidazo derivatives, and assessed their cytotoxicity. They found that these compounds exhibited significant cytotoxicity against human gastric adenocarcinoma cells, suggesting potential as anticancer agents (Yoo, Suh, & Park, 1998).
Chemical Synthesis and Reaction Mechanisms
Hu Zhi-zhi (2009) explored the synthesis and reaction mechanisms of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, a compound similar to the one . They optimized the reaction conditions and achieved a high yield, contributing valuable information to the field of synthetic chemistry (Hu Zhi-zhi, 2009).
Application in Molecular Docking Studies
A study by Jayashree et al. (2019) focused on an imidazole derivative similar to the compound . They used molecular docking studies to understand its interaction with Candida albicans dihydrofolate reductase, highlighting its potential application in drug discovery (Jayashree et al., 2019).
Immunoactivity Research
Research by Robert et al. (1995) on imidazo[2,1-b]thiazole derivatives, closely related to the compound , investigated their immunoactivity on human T lymphocytes. This study contributes to understanding the immunomodulatory potential of such compounds (Robert, Hassanine, Harraga, & Seillès, 1995).
Applications in Radical Cyclisation Reactions
Allin et al. (2005) used 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions on azoles, which include imidazoles, to synthesize new heterocyclic compounds. This study demonstrates the utility of bromophenyl-imidazole derivatives in synthetic organic chemistry (Allin et al., 2005).
特性
CAS番号 |
872840-22-7 |
|---|---|
製品名 |
2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
分子式 |
C22H20BrN5O2 |
分子量 |
466.339 |
IUPAC名 |
2-[(4-bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20BrN5O2/c1-14-3-9-17(10-4-14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-5-7-16(23)8-6-15/h3-10H,11-13H2,1-2H3 |
InChIキー |
JBGJVUJLMAIORR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)

![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)

![1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea](/img/structure/B2381302.png)

![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)

![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)
![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)